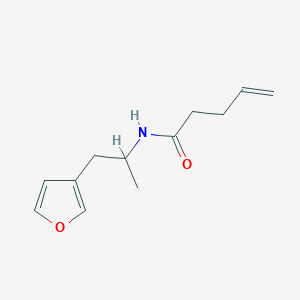

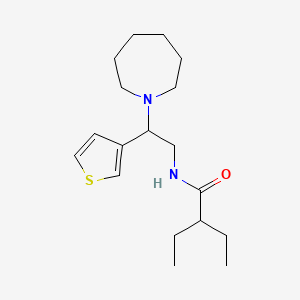

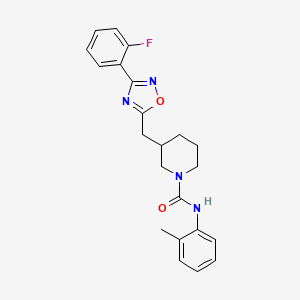

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ATEB, and it has been found to have a variety of interesting properties that make it useful for studying different biochemical and physiological processes.

Scientific Research Applications

Enantioselective Synthesis and Functionalization

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide and its structural analogs are crucial in the enantioselective synthesis and functionalization of saturated aza-heterocycles, which are prominent in bioactive compounds and therapeutic agents. These N-heterocycles are utilized as chiral auxiliaries and ligands in asymmetric synthesis, highlighting the importance of developing methods for enantioselective α-methylene C–H bond functionalization. The use of palladium catalysis in the presence of chiral phosphoric acids demonstrates a significant advancement in achieving high enantioselectivity and exclusive regioselectivity for the α-arylation of amines, including azepanes (Jain, Verma, Xia, & Yu, 2016).

Drug Metabolism and Resistance Mechanisms

The structural moiety resembling this compound in certain compounds has been implicated in the metabolism and resistance mechanisms against therapeutic drugs. For instance, the alkylating agent N,N',N"-triethylenethiophosphoramide (thiotepa) undergoes hydrolysis to form aziridine, leading to DNA alkylation and the formation of aminoethyl adducts of guanine and adenine. These adducts are repaired by the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein, suggesting that similar mechanisms may exist in mammalian cells to counteract the cytotoxic effects of thiotepa (Gill, Cussac, Souhami, & Laval, 1996).

Synthetic Applications and Polymerization

Compounds structurally related to this compound have been explored for their synthetic applications, particularly in the formation of polymers with specific electrochemical and electrochromic properties. Novel donor–acceptor type monomers, incorporating thiophene units, demonstrate good electrochemical activity and distinct optical properties due to the introduction of acceptor groups with varying polarities. These polymers exhibit promising applications in electrochromic devices, with the ability to change color upon oxidation and reduction, underscoring the potential of azepane and thiophene derivatives in materials science (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Antimicrobial Activity

The methyliodides of aminoalkyl esters derived from substituted propionic acids, incorporating azepane as part of their structure, show high antibacterial activity. This highlights the potential of this compound derivatives in the development of new antimicrobial agents, offering a promising avenue for the exploration of novel drug candidates with enhanced efficacy against resistant microbial strains (Isakhanyan, Gevorgyan, Arutyunyan, Tokmadjyan, Paronikyan, Tatevosyan, & Shakhatuni, 2013).

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2OS/c1-3-15(4-2)18(21)19-13-17(16-9-12-22-14-16)20-10-7-5-6-8-11-20/h9,12,14-15,17H,3-8,10-11,13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDLVMLZUMTAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)

![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)